molecular formula C8H4F2O3 B2566558 3,6-Difluoro-2-formylbenzoic acid CAS No. 2138164-58-4

3,6-Difluoro-2-formylbenzoic acid

Cat. No.: B2566558
CAS No.: 2138164-58-4
M. Wt: 186.114
InChI Key: RBLPZDFPVHBWMK-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-formylbenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of two fluorine atoms and a formyl group attached to the benzene ring. The molecular formula of this compound is C8H4F2O3, and it has a molecular weight of 186.11 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Difluoro-2-formylbenzoic acid typically involves the introduction of fluorine atoms and a formyl group onto a benzoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the aromatic compound with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. This method allows for the scalable and efficient production of the compound by optimizing reaction conditions and minimizing by-products. Continuous flow synthesis is particularly advantageous for large-scale production as it offers better control over reaction parameters and enhances safety.

Chemical Reactions Analysis

Types of Reactions

3,6-Difluoro-2-formylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-formylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds and van der Waals interactions . The formyl group can also participate in covalent bonding with nucleophilic residues in the active site of enzymes, leading to irreversible inhibition .

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzoic acid: Similar structure but lacks the formyl group.

    3,5-Difluoro-4-formylbenzoic acid: Similar structure with different positions of fluorine atoms and formyl group.

Uniqueness

3,6-Difluoro-2-formylbenzoic acid is unique due to the specific positions of the fluorine atoms and the formyl group on the benzene ring. This unique arrangement imparts distinct electronic and steric properties, making it valuable in various research applications. The presence of both electron-withdrawing fluorine atoms and an electron-donating formyl group allows for fine-tuning of the compound’s reactivity and binding properties .

Properties

IUPAC Name

3,6-difluoro-2-formylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O3/c9-5-1-2-6(10)7(8(12)13)4(5)3-11/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLPZDFPVHBWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138164-58-4
Record name 3,6-difluoro-2-formylbenzoic acid
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